The synthesis of 4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL can be accomplished through several methods, with one common approach involving the reaction of tert-butyl hydrazine with an appropriate aldehyde or ketone. This reaction forms a hydrazone intermediate, which is subsequently cyclized to create the pyrazole ring. The introduction of the hydroxymethyl group is typically achieved via hydroxymethylation using formaldehyde in the presence of a suitable base.
In industrial settings, continuous flow processes can enhance efficiency and scalability. Flow microreactor systems may be employed to introduce tert-butoxycarbonyl groups into organic compounds, improving the sustainability of the synthesis process.
The molecular structure of 4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL can be described as follows:
The presence of these functional groups influences the compound's solubility, reactivity, and interaction with biological targets .
4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL is capable of undergoing several types of chemical reactions:
These reactions expand the utility of 4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL in synthetic organic chemistry .
The mechanism of action for 4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups facilitate hydrogen bonding with target molecules, influencing their biological activity. The steric hindrance provided by the tert-butyl group affects binding affinity and selectivity towards biological targets. Moreover, the pyrazole ring can participate in π–π interactions and coordinate with metal ions, enhancing its biological effects .
These properties make it suitable for various applications in research and industry .
4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL has several significant applications:
The versatility of this compound highlights its importance in both academic research and industrial applications, particularly in drug development and materials science .
Pyrazole heterocycles represent a privileged scaffold in medicinal chemistry due to their versatile drug-like properties, tunable pharmacokinetic profiles, and diverse biological activities. The 5-hydroxy-3-hydroxymethylpyrazole motif—exemplified by 4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (CAS RN 342652-78-2)—has emerged as a critical pharmacophore in oncology and inflammation therapeutics. This compound’s molecular framework (C₈H₁₄N₂O₂, MW 170.21 g/mol) integrates hydrogen-bonding functionality with sterically demanding substituents, enabling precise interactions with biological targets [1] [8].
Table 1: Key Molecular Properties of 4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-ol
Property | Value |
---|---|
CAS RN | 342652-78-2 |
Molecular Formula | C₈H₁₄N₂O₂ |
Molecular Weight | 170.21 g/mol |
SMILES | CC(C)(C)C₁=C(NNC₁=O)CO |
Storage Conditions | Sealed, dry, 2–8°C |
The 5-hydroxy and 3-hydroxymethyl groups create a bifunctional hydrogen-bonding domain essential for molecular recognition. The hydroxy group at C5 exhibits tautomerism between keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms, enabling dynamic binding modes with enzymes. Concurrently, the C3 hydroxymethyl (–CH₂OH) serves as:
Computational studies of analogous pyrazoles reveal charge delocalization across the ring, with the C5 oxygen acting as a hydrogen-bond acceptor and the N1–H as a donor. This facilitates interactions with residues in binding pockets of therapeutic targets like VEGF and PDGF receptors [5] [9]. The hydroxymethyl group’s rotational flexibility further allows conformational adaptation during protein binding, enhancing affinity.
Table 2: Hydrogen-Bonding Profile of the Pyrazole Core
Functional Group | H-Bond Donors | H-Bond Acceptors | Medicinal Chemistry Role |
---|---|---|---|
5-Hydroxy (C5–OH) | 1 | 2 (tautomer-dependent) | Chelates catalytic residues in kinases |
3-Hydroxymethyl | 1 | 1 | Anchors to hydrophobic subpockets |
Ring nitrogen (N2) | 0 | 1 | Stabilizes π-stacking interactions |
The tert-butyl group at C4 exerts profound effects on physicochemical and pharmacological properties:
In Bayer’s VEGF/Bcr-Abl inhibitor program (WO 2008079968), incorporation of 4-tert-butyl-3-hydroxymethylpyrazole boosted activity against mutant kinases:
Compound 4-{4-[({3-tert-Butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl}carbamoyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide (Example 1) inhibited Bcr-AblT315I (IC₅₀ = 34.1 nM) due to steric complementarity with the gatekeeper residue [9].
Table 3: Impact of tert-Butyl on Kinase Inhibitor Potency
Compound Class | Biological Target | IC₅₀ Without tert-Butyl | IC₅₀ With tert-Butyl |
---|---|---|---|
Pyrazolyl urea derivatives | Bcr-AblWT | ~100 nM | 1.58 nM |
Bcr-AblT315I | >1,000 nM | 34.1 nM | |
Schiff base pyrazoles [5] | VEGF-R2 | Not reported | 0.8 µM (calculated) |
The synthesis of 4-tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-ol evolved from early pyrazole carboxylate precursors. Key milestones include:
Initial routes focused on unsubstituted 3-hydroxymethylpyrazoles via:
The compound’s value surged when its –CH₂OH group proved ideal for modular derivatization:
A representative industrial synthesis involves:
Current Use: Serves as a key intermediate in clinical-stage compounds targeting angiogenesis (VEGFR-2), leukemia (Bcr-Abl), and solid tumors (c-Met) [2] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7